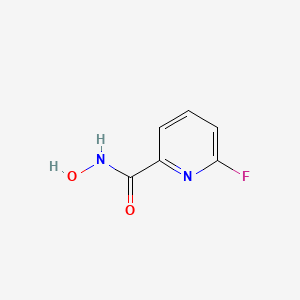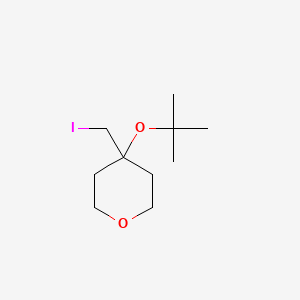
4-(Tert-butoxy)-4-(iodomethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butoxy)-4-(iodomethyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered cyclic ethers, and this particular compound features a tert-butoxy group and an iodomethyl group attached to the oxane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-4-(iodomethyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butoxy)-4-(iodomethyl)oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group or other reduced forms.
Substitution: The iodomethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving oxane derivatives.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: As an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Tert-butoxy)-4-(iodomethyl)oxane would depend on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various biochemical or chemical effects. For example, the iodomethyl group may participate in halogen bonding or nucleophilic substitution reactions, while the tert-butoxy group may influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Tert-butoxy)-4-(chloromethyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
4-(Tert-butoxy)-4-(bromomethyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
4-(Methoxy)-4-(iodomethyl)oxane: Similar structure but with a methoxy group instead of a tert-butoxy group.
Uniqueness
4-(Tert-butoxy)-4-(iodomethyl)oxane is unique due to the presence of both the tert-butoxy and iodomethyl groups, which impart distinct chemical properties. The iodomethyl group is particularly reactive, making the compound useful for various synthetic applications.
Eigenschaften
Molekularformel |
C10H19IO2 |
|---|---|
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
4-(iodomethyl)-4-[(2-methylpropan-2-yl)oxy]oxane |
InChI |
InChI=1S/C10H19IO2/c1-9(2,3)13-10(8-11)4-6-12-7-5-10/h4-8H2,1-3H3 |
InChI-Schlüssel |
JUGQQDABNAIRAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1(CCOCC1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


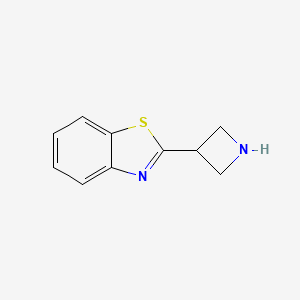

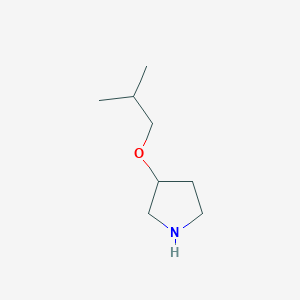
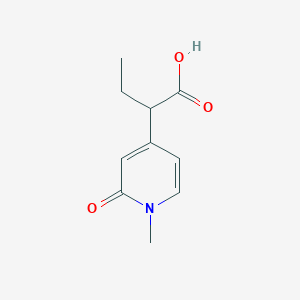
![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
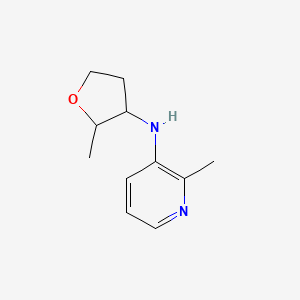
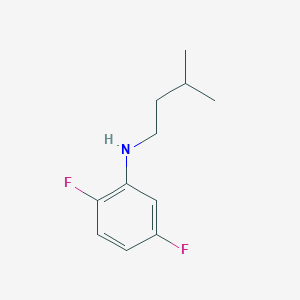
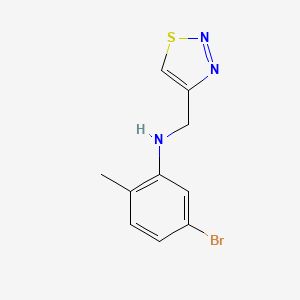
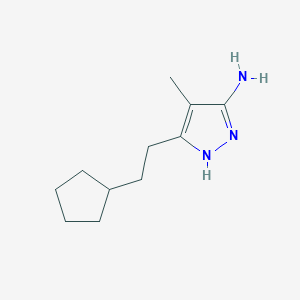
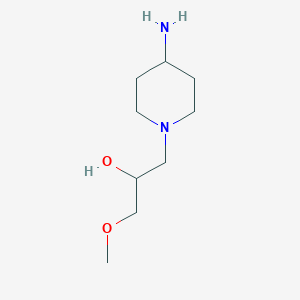
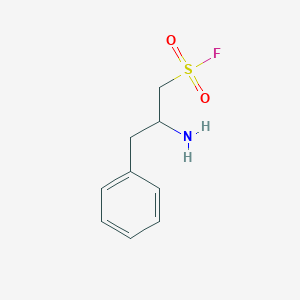
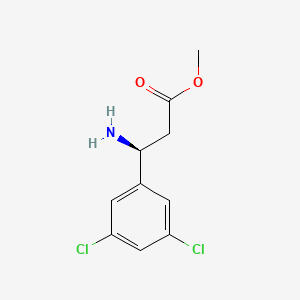
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
